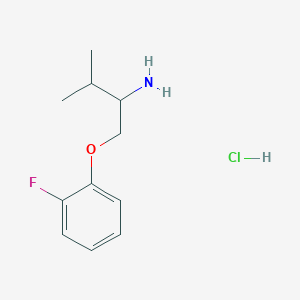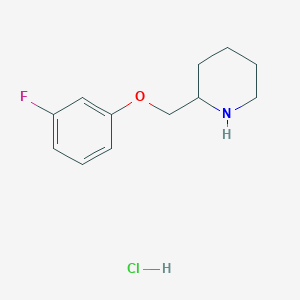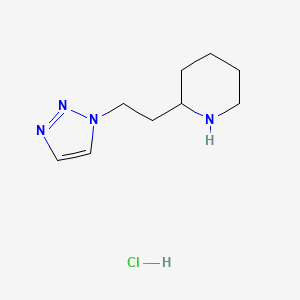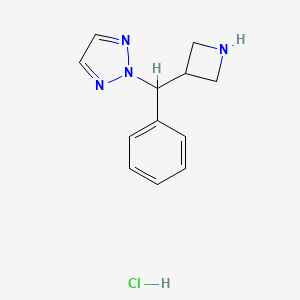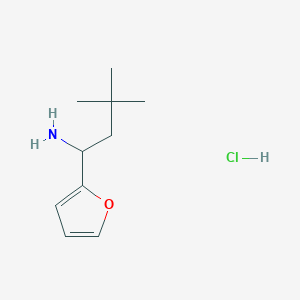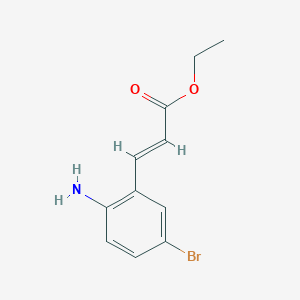
2-Bromo-4,6-bis(trifluorométhyl)benzaldéhyde
Vue d'ensemble
Description
“2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde” is a chemical compound with the CAS Number: 1415130-39-0 . It has a molecular weight of 321.02 . The IUPAC name for this compound is 2-bromo-4,6-bis(trifluoromethyl)benzaldehyde .
Molecular Structure Analysis
The InChI code for “2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde” is 1S/C9H3BrF6O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-3H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 321.02 . It is stored at ambient temperature .Applications De Recherche Scientifique
Applications pharmaceutiques
Le groupe trifluorométhyle dans des composés comme le 2-Bromo-4,6-bis(trifluorométhyl)benzaldéhyde est important en pharmacologie en raison de sa capacité à améliorer l'activité biologique et la stabilité métabolique des molécules médicamenteuses . Ce composé peut être utilisé dans la synthèse de médicaments approuvés par la FDA qui contiennent le groupe trifluorométhyle comme pharmacophore, contribuant aux traitements de diverses maladies et affections.
Synthèse agrochimique
Dans l'industrie agrochimique, les dérivés de composés trifluorométhylés sont utilisés pour protéger les cultures contre les ravageurs . Les propriétés physicochimiques uniques de l'atome de fluor combinées aux caractéristiques de la partie pyridine dans ces composés contribuent à leurs activités biologiques, ce qui les rend précieux dans le développement de nouveaux pesticides.
Intermédiaires de synthèse organique
Le this compound sert d'intermédiaire en synthèse organique, en particulier dans la construction de molécules complexes contenant des groupes trifluorométhyle . Ces intermédiaires sont cruciaux pour créer des composés ayant les propriétés souhaitées pour diverses applications.
Médecine vétérinaire
De même que leur utilisation dans les produits pharmaceutiques humains, les composés trifluorométhylés sont également utilisés en médecine vétérinaire. Ils peuvent faire partie de la formulation de médicaments utilisés pour traiter diverses maladies animales, en raison de leurs effets pharmacologiques améliorés .
Recherche en chimie du fluor
L'étude des composés contenant du fluor, y compris ceux contenant des groupes trifluorométhyle, est une branche distincte de la chimie. La recherche dans ce domaine explore les comportements bizarres que présentent les molécules organiques lors de l'incorporation du fluor, ce qui conduit à de nouvelles applications .
Mécanisme D'action
In a free radical reaction, a molecule like N-bromosuccinimide (NBS) can lose a bromo atom, leaving behind a radical. This radical can then remove a hydrogen atom from the benzylic position of the compound, forming a new radical. This new radical can then react with NBS again, resulting in the bromination of the compound .
Analyse Biochimique
Biochemical Properties
2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the introduction of bromine and trifluoromethyl groups into organic substrates. The compound’s reactivity is attributed to the electron-withdrawing effects of the trifluoromethyl groups, which enhance its electrophilic nature. This makes it a valuable reagent in the modification of biomolecules, including peptides and nucleotides .
Cellular Effects
The effects of 2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. The presence of bromine and trifluoromethyl groups enhances its binding affinity and specificity. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde can change over time. The compound is relatively stable under ambient conditions but may undergo degradation when exposed to light or extreme temperatures. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability. These temporal effects are crucial for understanding the compound’s behavior in experimental setups .
Dosage Effects in Animal Models
The effects of 2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range triggers significant biological responses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or alter its biological activity. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to target sites. Understanding its transport mechanisms is crucial for optimizing its delivery in therapeutic applications .
Propriétés
IUPAC Name |
2-bromo-4,6-bis(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF6O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQVHPIMVGABOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C=O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

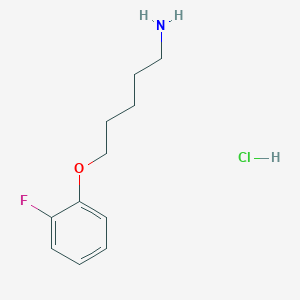

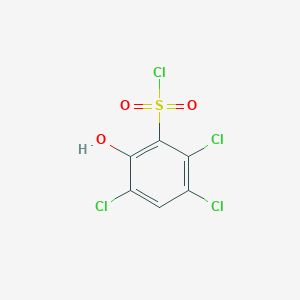


![3-(2-(ethylamino)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1446815.png)
